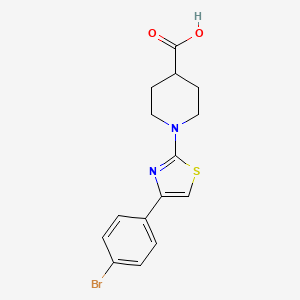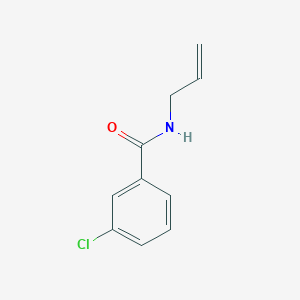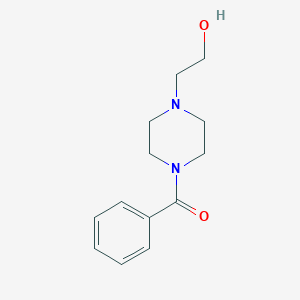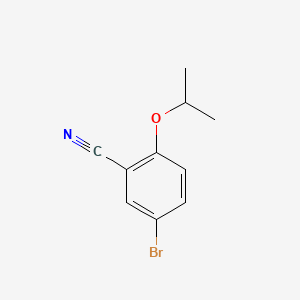
1-(4-(4-溴苯基)噻唑-2-基)哌啶-4-羧酸
描述
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15BrN2O2S and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
噻唑衍生物,包括该化合物,已被发现具有抗氧化活性 。抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定分子,人体在对环境和其他压力的反应中会产生自由基。
镇痛活性
噻唑衍生物也据报道具有镇痛(止痛)特性 。这可能使它们在开发新的止痛药物方面具有用处。
抗炎活性
这些化合物已证明具有抗炎作用 。这表明它们可用于治疗以炎症为特征的疾病,例如关节炎或某些自身免疫性疾病。
抗菌和抗真菌活性
噻唑衍生物已显示出抗菌和抗真菌特性 。这意味着它们可能用于开发新的抗菌和抗真菌药物。
抗病毒活性
研究表明,噻唑衍生物可能具有抗病毒作用 。这表明其在治疗病毒感染方面具有潜在应用。
神经保护活性
噻唑衍生物已被发现具有神经保护作用 。这意味着它们可能用于治疗神经退行性疾病,如阿尔茨海默病或帕金森病。
抗肿瘤或细胞毒活性
噻唑衍生物已证明具有抗肿瘤或细胞毒活性 。这表明它们可能用于开发新的癌症治疗方法。
除草活性
一些噻唑衍生物已被发现具有除草活性 。这表明其在农业中控制不需要的植物生长方面具有潜在应用。
未来方向
Research on similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives is ongoing to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . This suggests potential future directions for research on 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (36726) and formula (C15H15BrN2O2S) suggest that it may have reasonable bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid on various cell types and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the biosynthesis of certain bacterial lipids, thereby disrupting bacterial cell membrane integrity and function. Additionally, it can affect the metabolism of cancer cells by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in target cells and tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound can significantly impact its biochemical and cellular effects.
属性
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJCOCPMGGSXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391122 | |
| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296899-02-0 | |
| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)









![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

